nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene
Description
This highly complex polycyclic hydrocarbon features a 32-carbon backbone (dotriaconta) with nine fused rings (nonacyclo) and 16 double bonds (hexadecaene). Its IUPAC name specifies the positions of bridgeheads and junctions, indicating a highly strained, three-dimensional architecture. Such structures are typically synthesized via high-yield cycloaddition or transition-metal-catalyzed reactions, though specific synthetic routes for this compound remain undocumented in the provided evidence.
Properties
IUPAC Name |
nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-3-17-7-9-19-11-13-23-24-14-12-20-10-8-18-4-2-6-22-16-26(32(24)30(20)28(18)22)25-15-21(5-1)27(17)29(19)31(23)25/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBAGTLFDXQXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C5=CC6=CC=CC7=C6C8=C(C=C7)C=CC(=C58)C9=C4C3=C(C=C2)C=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510024 | |
| Record name | Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188-90-9 | |
| Record name | Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene typically involves multi-step organic synthesis techniques. These methods often include Diels-Alder reactions, cycloadditions, and various ring-closing reactions. The reaction conditions may require high temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complexity and the specialized conditions required for its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove double bonds or reduce other functional groups.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions often require controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or other reduced hydrocarbons.
Scientific Research Applications
Nonacyclo[253112,603,1604,1305,10017,30020,29
Chemistry: It can be used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: Its interactions with biological molecules can provide insights into the behavior of similar natural compounds.
Medicine: It may serve as a precursor for the synthesis of complex pharmaceuticals.
Industry: Its unique structure may find applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene exerts its effects is not well-understood. its molecular targets and pathways likely involve interactions with various enzymes and receptors due to its polycyclic structure. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetraoxatetracyclo Compounds
- Example: 3,4-Diacetyl-14,17,20,23-tetraoxatetracyclo[25.3.1.1⁶,¹⁰.0²,⁷]dotriaconta-1(31),2,4,6,6(32),7,9,27,29-nonaene-13,24-dione (C₃₂H₃₄O₈) Structural Differences:
| Feature | Target Nonacyclo Compound | Tetraoxatetracyclo Compound |
|---|---|---|
| Ring System | 9 fused rings | 4 fused rings with oxygen bridges |
| Functional Groups | Pure hydrocarbon (no heteroatoms) | Diacetyl groups, ketones, ethers |
| Molecular Weight | ~424 g/mol (C₃₂H₄₀) | 546.5 g/mol (C₃₂H₃₄O₈) |
- Property Implications: The tetraoxatetracyclo compound’s oxygen bridges reduce ring strain compared to the nonacyclo hydrocarbon, enhancing solubility in polar solvents. The acetyl and ketone groups also enable hydrogen bonding, contrasting with the nonacyclo compound’s hydrophobicity .
Azapentacyclo and Octacyclo Derivatives
- Example: 8-Oxa-14,21,23,28-tetraazapentacyclo[23.3.1.0²,⁷.0¹⁴,²².0¹⁵,²⁰]nonacosa-1(28),2(7),3,5,15,17,19,21,25(29),26-decaen-24-one (C₂₄H₂₂N₄O₂) Key Contrasts:
- Nitrogen and oxygen atoms introduce polarity and bioactivity, making this compound relevant in medicinal chemistry (e.g., kinase inhibition).
- Smaller ring system (5 rings vs. 9) reduces steric hindrance, allowing easier functionalization .
General Principles of Structural Similarity
- Electronic vs. Geometric Similarity: While the target compound shares a dotriaconta backbone with others (e.g., ), differences in ring count and substituents lead to divergent properties.
- Read-Across Predictions: Computational methods (e.g., cheminformatics algorithms) could infer the nonacyclo compound’s stability or toxicity by comparing its strain energy and π-orbital alignment to smaller polycyclics like octacyclo[15.14.0.0²,¹⁵.0³,¹².0⁶,¹¹.0¹⁸,³⁰.0²⁰,²⁸.0²²,²⁷] derivatives .
Biological Activity
Overview of Nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-hexadecaene
Chemical Structure and Properties
Nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-hexadecaene is a complex polycyclic hydrocarbon characterized by its unique arrangement of carbon atoms in a non-linear framework. Such compounds are often studied for their structural properties and potential applications in materials science and organic electronics.
Biological Activity
Polycyclic hydrocarbons have been extensively researched for their biological activities due to their potential effects on human health and the environment.
1. Anticancer Activity
Some polycyclic hydrocarbons exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms:
- Mechanism of Action : Many of these compounds can intercalate with DNA or disrupt cellular signaling pathways.
- Case Studies : Research has shown that certain derivatives of polycyclic hydrocarbons can inhibit the proliferation of various cancer cell lines (e.g., breast and lung cancer) .
2. Antimicrobial Properties
Polycyclic compounds have also been noted for their antimicrobial activities:
- Research Findings : Studies indicate that specific structural modifications can enhance the antimicrobial efficacy against bacteria and fungi .
- Applications : These properties make them potential candidates for developing new antimicrobial agents.
3. Toxicological Effects
While some polycyclic hydrocarbons show beneficial biological activities, they can also be toxic:
- Toxicity Studies : Research has demonstrated that exposure to certain polycyclic hydrocarbons can lead to mutagenic effects and carcinogenic risks .
- Environmental Impact : Their persistence in the environment raises concerns about bioaccumulation and ecological toxicity.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
